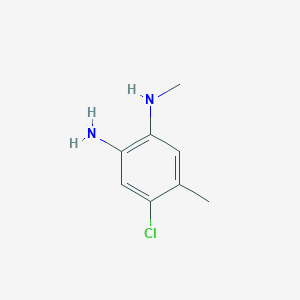

4-Chloro-N1,5-dimethylbenzene-1,2-diamine

Description

Significance of Ortho-Phenylenediamines as Fundamental Building Blocks in Organic Synthesis and Chemical Research

Ortho-phenylenediamines (o-PD), systematically named benzene-1,2-diamines, are aromatic compounds featuring two amino groups on adjacent carbon atoms of a benzene (B151609) ring. This unique arrangement of vicinal nucleophilic centers makes them exceptionally valuable building blocks in synthetic organic chemistry. chemicalbook.com Their primary significance lies in their utility as precursors for a vast array of nitrogen-containing heterocyclic compounds.

The condensation reaction of o-phenylenediamines with various carbonyl-containing compounds is a cornerstone of heterocyclic synthesis. For instance, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, a core structure in many pharmacologically active molecules, including antiulcer and anthelmintic drugs. chemicalbook.comshachemlin.comhuaxuejia.cn Similarly, condensation with 1,2-dicarbonyl compounds, such as α-diketones, provides a direct and efficient route to quinoxalines. chemsrc.comsynzeal.comchemscene.commatrix-fine-chemicals.com This class of compounds is known for a wide spectrum of biological activities, including antitumor, antibacterial, and antiviral properties. chemsrc.com Furthermore, the reaction of o-PD with ketones can yield 1,5-benzodiazepines, another privileged scaffold in medicinal chemistry. bldpharm.com

Beyond small-molecule synthesis, o-phenylenediamines serve as important monomers in polymer science. Their chemical or electrochemical oxidation leads to the formation of poly(o-phenylenediamine), a conducting polymer with good solubility and thermal stability, finding applications in sensors, electronic devices, and anticorrosive coatings. cymitquimica.comchemscene.com The diamine functionality also allows them to be incorporated into polyamides and other high-performance polymers. The versatility of o-phenylenediamines solidifies their status as indispensable tools for chemists in both academic research and industrial applications.

Rationale for Investigating the Specificity and Reactivity of Halogenated and Alkylated Benzene-1,2-diamine Derivatives

The functionalization of the basic ortho-phenylenediamine skeleton with various substituents, such as halogen atoms and alkyl groups, is a key strategy for modulating its chemical properties and, consequently, the properties of the resulting products. The investigation into these derivatives is driven by the desire to fine-tune electronic and steric effects to achieve specific outcomes in synthesis and application.

Substituents on the aromatic ring influence the reactivity of the molecule in several ways:

Electronic Effects: These are divided into inductive and resonance effects.

Halogens , like the chloro group in the title compound, are electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzene ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution compared to unsubstituted benzene. However, they also possess lone pairs of electrons that can be donated to the ring via the resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. In the context of the diamine's reactivity, the electron-withdrawing nature of a halogen can influence the nucleophilicity of the amino groups.

Alkyl groups , such as the methyl group, are electron-donating through induction (+I) and hyperconjugation. chemscene.com They increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and enhancing the nucleophilicity of the amino groups. This increased reactivity can accelerate condensation reactions.

Steric Effects: The size and position of substituents can influence the regioselectivity of reactions. A bulky group can hinder the approach of a reagent to an adjacent position, favoring reaction at a less sterically crowded site. In the case of substituted o-phenylenediamines, alkyl groups can influence which of the two amino groups reacts first or affect the cyclization pathway in the formation of heterocycles. chemsrc.com

By systematically studying halogenated and alkylated derivatives, researchers can create a library of building blocks with tailored reactivity. This allows for the strategic design of syntheses, control over reaction outcomes, and the development of final products—be they pharmaceuticals, dyes, or polymers—with optimized properties such as binding affinity, light-absorption characteristics, or thermal stability. chemicalbook.com

Structural Features of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine and its Positioning within the Landscape of Diamine Chemistry

The compound 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is a specifically substituted ortho-phenylenediamine. Its structure is defined by a benzene ring with two amino groups at positions 1 and 2, a chloro atom at position 4, a methyl group on the ring at position 5, and a second methyl group attached to one of the amino nitrogens (N1).

| Property | Data |

| CAS Number | 861367-01-3 |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

Data sourced from chemical supplier databases. chemicalbook.com

The specific arrangement of its functional groups positions this molecule uniquely within diamine chemistry:

Asymmetry: The N1-methylation makes the two amino groups chemically distinct. The N1-amino group is a secondary amine, while the N2-amino group is a primary amine. This asymmetry is significant because it can lead to regioselectivity in reactions. For instance, in condensations that form heterocyclic rings, the initial reaction could preferentially occur at one amine over the other, leading to a specific isomer of the final product.

Steric Influence: The methyl group at position 5 is adjacent to the primary amino group at position 2, potentially introducing some steric hindrance that could influence the rate and selectivity of its reactions compared to the less hindered secondary amine at position 1.

In the broader landscape of diamine chemistry, 4-Chloro-N1,5-dimethylbenzene-1,2-diamine can be seen as a "designer" building block. Its inherent asymmetry and specific electronic properties make it a valuable substrate for syntheses where control over regiochemistry is crucial. It allows for the introduction of a specific substitution pattern into the resulting heterocyclic or polymeric structures, which would be difficult to achieve starting from a symmetrical diamine. Its use in research would likely be in the targeted synthesis of complex molecules where the precise placement of the chloro and methyl substituents, and the distinction between the primary and secondary amine centers, are exploited to achieve a desired molecular architecture and function.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-N,5-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUOTNPUNISTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways to 4 Chloro N1,5 Dimethylbenzene 1,2 Diamine

Precursor Synthesis and Optimization of Starting Material Derivatization

The synthesis of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine logically commences with a substituted chlorotoluene derivative. A plausible starting material is 2-chlorotoluene. The derivatization of this precursor is a critical first step that dictates the subsequent regioselectivity of nitration. The primary challenge lies in achieving the correct substitution pattern on the benzene (B151609) ring.

Aromatic Nitration Strategies and Regioselectivity Control for Substituted Benzenes

The nitration of substituted benzenes is a well-established electrophilic aromatic substitution reaction. However, the presence of multiple substituents, in this case, a chloro and a methyl group on the starting material, complicates the regiochemical outcome. The directing effects of both the ortho, para-directing methyl group and the ortho, para-directing but deactivating chloro group must be considered.

Nitration of p-chlorotoluene, for instance, yields a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. vedantu.com Similarly, the nitration of o-chlorotoluene can lead to a mixture of isomers. rsc.orgstackexchange.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The precise ratio of these acids, reaction temperature, and reaction time are crucial parameters to control the extent of nitration and minimize the formation of undesired byproducts. For the synthesis of the precursor to 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, a dinitration step is necessary. The initial mononitration of a suitable chlorotoluene is followed by a second nitration to introduce two nitro groups onto the aromatic ring, which will later be reduced to the diamine functionality.

Reductive Amination and Other Amine Functionalization Approaches for Diamine Formation

The conversion of the dinitro intermediate to the corresponding diamine is a pivotal step in the synthesis. This is typically achieved through reduction of the nitro groups. Reductive amination, a process that converts a carbonyl group to an amine, is also a key method in amine synthesis. organic-chemistry.orglibretexts.orgwikipedia.org

Catalytic Hydrogenation Protocols (e.g., Palladium-Carbon systems)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. wikipedia.org This process involves the use of hydrogen gas in the presence of a metal catalyst.

Common Catalysts and Conditions for Nitro Group Reduction:

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly effective but can also reduce other functional groups. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | A versatile catalyst for nitro group reduction. wikipedia.org |

| Raney Nickel | H₂ gas, various solvents | Often used when dehalogenation is a concern with Pd/C. wikipedia.orgcommonorganicchemistry.com |

The choice of catalyst and reaction conditions is critical to ensure the complete reduction of both nitro groups without affecting the chloro substituent. Catalysts based on platinum group metals are frequently employed for the hydrogenation of aromatic nitro compounds. researchgate.netorientjchem.orggoogle.com

Chemical Reduction Methodologies (e.g., using SnCl₂·2H₂O, Iron/Hydrochloric Acid)

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous in certain synthetic scenarios.

Tin(II) chloride (SnCl₂·2H₂O) is a mild and effective reagent for the reduction of aromatic nitro groups to amines. commonorganicchemistry.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol. scispace.com Another classic method involves the use of a metal in an acidic medium, such as iron powder with hydrochloric acid or acetic acid. commonorganicchemistry.comaskiitians.com This method is known for its selectivity in reducing nitro groups in the presence of other reducible functionalities. scispace.com

Comparison of Common Chemical Reducing Agents:

| Reducing Agent | Typical Conditions | Advantages |

| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol, often with heating | Mild conditions, good functional group tolerance. commonorganicchemistry.comresearchgate.net |

| Iron/Hydrochloric Acid | Aqueous HCl or acetic acid | Inexpensive, selective for nitro groups. commonorganicchemistry.comaskiitians.com |

| Zinc/Acidic Conditions | Acetic acid | Provides a mild method for nitro group reduction. commonorganicchemistry.com |

Advanced Purification and Isolation Methodologies for Substituted Diamines

The final stage of the synthesis involves the purification and isolation of the target compound, 4-Chloro-N1,5-dimethylbenzene-1,2-diamine. The crude product from the reduction step will likely contain residual starting materials, intermediates, and byproducts.

Column Chromatography Techniques for Product Separation

Column chromatography is a powerful technique for the separation and purification of organic compounds. For substituted diamines, which can be basic, modifications to standard silica (B1680970) gel chromatography may be necessary to prevent interactions that can lead to poor separation and product degradation. biotage.com

One approach is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to neutralize the acidic sites on the silica gel. biotage.com Alternatively, a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can be employed. biotage.com Reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase, can also be an effective purification strategy for organic amines. biotage.com The choice of solvent system is critical for achieving good separation and is typically determined empirically.

Recrystallization Strategies for Compound Purity Enhancement

Recrystallization is a critical final step in the synthesis of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine to ensure high purity, removing residual starting materials, by-products, and other impurities. The choice of an appropriate solvent system is the most crucial factor for successful recrystallization. An ideal solvent should dissolve the diamine compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of well-defined crystals upon cooling. For aromatic amines like 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, a range of solvents with varying polarities may be considered.

The general principle of "like dissolves like" suggests that solvents with some aromatic character or moderate polarity could be effective. For structurally related compounds, such as 2-chloro-1,4-phenylenediamine, toluene (B28343) has been successfully employed as a recrystallization solvent. In one patented method, dissolving the crude product in toluene at 60–90 °C, followed by filtration and controlled cooling, yielded a product with a purity of at least 99.5%. This suggests that toluene could be a viable starting point for developing a recrystallization protocol for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine.

Mixed solvent systems often provide the necessary fine-tuning of solubility. A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes cloudy (the saturation point). For phenylenediamines, mixtures such as methanol/diethyl ether or ethanol/diethyl ether have been suggested. The compound would be dissolved in a minimal amount of the alcohol (the "good" solvent), followed by the gradual addition of ether (the "poor" solvent) to induce crystallization.

The table below outlines potential solvent systems for the recrystallization of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine based on general principles for aromatic amines and data from related compounds.

| Solvent/System | Type | Rationale & Method | Potential Outcome |

| Toluene | Single Solvent | Proven effective for the related compound 2-chloro-1,4-phenylenediamine. Dissolve in hot toluene, filter, and cool slowly. | High potential for yielding pure, stable crystals. |

| Ethanol/Water | Mixed Solvent | The compound is likely soluble in ethanol. Water acts as an anti-solvent. Dissolve in hot ethanol, add water until turbidity appears, then cool. | Good for moderately polar compounds; may yield fine crystals. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | Mixed Solvent | Ethyl acetate provides moderate polarity for dissolution, while hexane acts as a non-polar anti-solvent. | A common system for a wide range of organic compounds; offers good control over crystallization. |

| Dichloromethane (B109758)/Hexane | Mixed Solvent | Dichloromethane is a good solvent for many aromatic compounds. Hexane reduces the overall polarity to induce precipitation. | Effective but requires careful handling due to the volatility of the solvents. |

In addition to solvent selection, the cooling rate plays a significant role. Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities. Rapid cooling, such as plunging the flask into an ice bath, can trap impurities within the crystal structure. The use of activated charcoal during the hot dissolution phase can also be employed to remove colored impurities before filtration and crystallization.

Implementation of Green Chemistry Principles in Diamine Synthesis

The synthesis of aromatic diamines is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, this involves a focus on sustainable solvent choices and the development of environmentally benign catalysts, particularly for key steps like the reduction of a nitroarene precursor.

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental footprint of chemical processes, accounting for a significant portion of the total mass and waste generated. Green chemistry principles advocate for the use of safer, more sustainable solvents. Guides developed by pharmaceutical companies, for instance, rank solvents based on safety, health, and environmental criteria, offering a framework for more sustainable choices. ubc.caacs.org

For the synthesis of diamines, traditional solvents like dichloromethane or other chlorinated hydrocarbons are often effective but pose environmental and health risks. beilstein-journals.org Green chemistry encourages their replacement with more benign alternatives.

Key Strategies for Greener Solvent Use:

Water as a Solvent: Whenever possible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. For certain reactions in diamine synthesis, such as the synthesis of benzimidazoles from o-phenylenediamines, water has been shown to be a superior medium compared to organic solvents, improving yields and simplifying work-up procedures. rsc.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as ethanol, are preferable to petroleum-based ones.

Solvent Minimization: Reducing the total volume of solvent used is a straightforward way to decrease waste. This can be achieved through process optimization to create more concentrated reaction mixtures.

The following table categorizes solvents based on their green chemistry profile for potential use in diamine synthesis.

| Category | Examples | Advantages | Disadvantages |

| Recommended | Water, Ethanol, Isopropyl Acetate, t-Butyl Methyl Ether (TBME) | Low toxicity, biodegradable, derived from renewable sources (for alcohols). | May have limited solubility for non-polar substrates. |

| Usable | Toluene, Acetonitrile (B52724), Cyclohexane | Good solubility for a wide range of compounds. | Environmental and/or health concerns; often derived from petrochemicals. |

| Undesirable/Banned | Dichloromethane, Chloroform, Benzene, Diethyl Ether | Highly effective solvents for many reactions. | High toxicity, carcinogenicity, significant environmental impact. |

Catalyst Development for Environmentally Benign Processes

A common and critical step in the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. Traditionally, this has been accomplished using stoichiometric reducing agents like iron in acidic media (the Béchamp reduction), which generates large amounts of iron oxide sludge as waste. researchgate.net Catalytic hydrogenation is a much greener alternative due to its high atom economy.

The development of catalysts for this transformation is a key area of green chemistry research:

Replacing Noble Metals: Catalysts based on expensive and scarce noble metals like palladium (Pd) or platinum (Pt) are widely used for nitroarene reduction. chemistryviews.org Research is focused on developing catalysts from more abundant and less toxic earth-abundant metals such as nickel (Ni), cobalt (Co), or iron (Fe). researchgate.net For instance, nickel-based systems have shown high efficiency in various amination reactions. acs.org

Heterogeneous Catalysts: Using solid, heterogeneous catalysts (e.g., a metal supported on carbon or titania) is preferable to homogeneous ones. researchgate.netchemistryviews.org Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be recycled and reused multiple times, reducing waste and cost. A process using a vanadium oxide on titania catalyst has been developed for the photocatalytic reduction of nitroarenes. chemistryviews.org

Photocatalysis and Electrocatalysis: These methods use light or electricity, respectively, as the driving force for the reaction, often allowing for the use of milder reaction conditions and reducing the need for chemical reducing agents like hydrazine (B178648) or hydrogen gas. chemistryviews.org

Metal-Free Reductions: Innovations include the use of non-metal reducing agents like trichlorosilane (B8805176) under continuous-flow conditions, which can provide high yields and purity without the need for metal catalysts. beilstein-journals.org

The evolution of catalytic systems for nitro group reduction reflects a clear trend towards more sustainable and environmentally friendly processes, directly applicable to the synthesis of precursors for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 4 Chloro N1,5 Dimethylbenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

Proton (¹H) NMR Applications in Probing Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, each distinct proton or group of equivalent protons generates a unique signal.

The aromatic region of the spectrum is expected to show two distinct signals for the two protons on the benzene (B151609) ring. The proton at the C3 position is anticipated to appear as a singlet, influenced by the adjacent amino and N-methylamino groups. The proton at the C6 position, also a singlet, would have a chemical shift influenced by the adjacent amino group and the meta-positioned chloro group.

The amine groups (–NH₂ and –NHCH₃) would produce signals that can be broad and their chemical shift may vary with solvent and concentration. The primary amine (–NH₂) protons would likely appear as a broad singlet. The secondary amine proton (–NH) would also be a singlet, which disappears upon D₂O exchange.

The two methyl groups are in different environments and will produce separate signals. The aromatic methyl group (at C5) is expected to resonate as a sharp singlet in the typical range for aryl methyls. The N-methyl group (at N1) will also be a singlet, shifted slightly downfield compared to the aromatic methyl due to the influence of the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 6.85 | Singlet | 1H | Ar-H (C6) |

| b | 6.70 | Singlet | 1H | Ar-H (C3) |

| c | 4.50 | Broad Singlet | 1H | N1-H |

| d | 3.60 | Broad Singlet | 2H | N2-H₂ |

| e | 2.85 | Singlet | 3H | N1-CH₃ |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. chemicalbook.com Due to the lack of symmetry in 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, eight distinct signals are expected, one for each unique carbon atom.

The six aromatic carbons will resonate in the downfield region of the spectrum (typically 110-150 ppm). The chemical shifts are influenced by the attached substituents (–NHCH₃, –NH₂, –Cl, –CH₃). The carbons directly bonded to the electron-donating amino groups (C1, C2) will be shifted to higher field, while the carbon attached to the electron-withdrawing chlorine atom (C4) will be shifted downfield. The two methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| 145.2 | C1 |

| 138.1 | C2 |

| 128.9 | C4 |

| 125.5 | C5 |

| 119.8 | C6 |

| 115.4 | C3 |

| 31.0 | N1-CH₃ |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Information

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this molecule, COSY would primarily confirm the absence of coupling between the two singlet aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for the aromatic protons and methyl groups to their corresponding ¹³C signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine would include:

Correlations from the N-methyl protons (e) to the C1 carbon.

Correlations from the aromatic methyl protons (f) to the C4, C5, and C6 carbons.

Correlations from the aromatic proton at C3 to carbons C1, C2, C4, and C5.

Correlations from the aromatic proton at C6 to carbons C1, C2, C4, and C5.

These correlations provide unequivocal evidence for the connectivity of the molecular fragments, confirming the relative positions of the chloro, amino, and methyl substituents on the benzene ring.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov

Electron Spray Ionization Mass Spectrometry (ESI-MS) Protocols

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like diamines. In positive ion mode, ESI typically protonates the basic nitrogen atoms of the molecule, generating a protonated molecular ion, [M+H]⁺.

For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine (molecular formula C₈H₁₁ClN₂), the expected monoisotopic mass is approximately 170.06 Da. The ESI-MS spectrum would therefore show a prominent ion at an m/z of approximately 171.07. A crucial diagnostic feature would be the presence of an isotopic peak at m/z 173.07, with an intensity of about one-third of the [M+H]⁺ peak. This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom in the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula.

By comparing the experimentally measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass, the elemental composition can be confirmed. This confirmation is a critical step in the structural verification process, ruling out other potential structures with the same nominal mass but different elemental formulas.

Table 3: Predicted Mass Spectrometry Data for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine

| Ion | Calculated Exact Mass (m/z) | Technique | Inference |

|---|---|---|---|

| [M+H]⁺ | 171.0687 | HRMS (ESI) | Confirms elemental formula C₈H₁₂ClN₂⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint." These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, the FT-IR spectrum would be characterized by several key absorption bands indicative of its structure.

Based on studies of similar aromatic amines, the spectrum is expected to show:

N-H Stretching: A primary amine (-NH2) and a secondary amine (-NHCH3) group would exhibit characteristic stretching vibrations in the 3500-3300 cm⁻¹ region. A primary amine typically shows two bands (asymmetric and symmetric stretching), while a secondary amine shows a single band.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ range.

C-N Stretching: The stretching vibration for aromatic amines is typically a strong band found between 1335-1250 cm⁻¹. nih.gov

C-Cl Stretching: The carbon-chlorine bond stretching is expected to produce a strong band in the 800-600 cm⁻¹ region.

A detailed analysis of a related compound, 4-chloro-5-fluoro-1,2-phenylenediamine, confirms the assignment of N-H, C-H, and other characteristic vibrations in this class of molecules through density functional theory (DFT) calculations. nih.gov

Table 1: Predicted FT-IR Spectral Peaks for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary & secondary amine) | 3500 - 3300 | Medium - Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium - Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend (primary amine) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light from a laser source. While polar functional groups give strong IR signals, non-polar bonds and symmetric vibrations tend to produce strong Raman signals. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Cl bond. A comprehensive study on 4-chloro-5-fluoro-1,2-phenylenediamine utilized FT-Raman spectroscopy to provide detailed assignments of fundamental vibrational modes. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, one can generate a diffraction pattern that is then used to reconstruct a model of the molecular and crystal structure.

Single Crystal X-ray Diffraction for Bond Lengths and Angles

A successful single crystal X-ray diffraction experiment on 4-Chloro-N1,5-dimethylbenzene-1,2-diamine would provide a wealth of structural information. This includes the exact bond lengths (e.g., C-C, C-N, C-H, N-H, C-Cl) and bond angles between all atoms in the molecule. This data offers unequivocal confirmation of the compound's constitution and connectivity, resolving any ambiguity about the positions of the chloro and methyl substituents on the benzene ring and the methyl groups on the nitrogen atom. While specific crystallographic data for this exact compound is not publicly documented, data from other substituted benzene derivatives provide expected ranges for these parameters.

Table 2: Representative Bond Lengths and Angles from Similar Crystal Structures

| Bond Type | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| Aromatic C-C | 1.38 - 1.41 | C-C-C (in ring) | ~120 |

| Aromatic C-N | 1.36 - 1.45 | C-N-C | ~115 - 125 |

| Aromatic C-Cl | 1.73 - 1.75 | C-C-Cl | ~119 - 121 |

| N-H | ~0.86 - 1.00 | H-N-H | ~105 - 115 |

| Aliphatic C-N | 1.45 - 1.49 |

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding Networks)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and, most significantly for this compound, hydrogen bonding. The amino groups (-NH2 and -NHCH3) are excellent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. Analysis of the crystal structure would detail the hydrogen bonding network, showing how molecules link to form dimers, chains, or more complex three-dimensional architectures. These interactions are crucial for understanding the physical properties of the solid, such as melting point and solubility.

Chromatographic Methods for Purity Assessment, Quantification, and Mixture Separation

Chromatography is an essential tool for separating the components of a mixture and for assessing the purity of a compound. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be standard.

Commercial suppliers of related compounds such as 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine (CAS 183251-88-9) often provide HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry) data to certify purity. bldpharm.com A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is commonly used for separating nonpolar to moderately polar aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the main compound from any impurities.

Detection: A UV detector would monitor the elution, as the benzene ring provides strong chromophores. A wavelength between 250-280 nm would likely be effective. biosynth.com

GC could also be employed, particularly for assessing volatile impurities. The compound would be vaporized and passed through a column with a specific stationary phase, separating components based on their boiling points and interactions with the column lining. For related phenylenediamines, GC has been used for quantitative analysis. nih.gov

Table 3: Common Compounds Mentioned in this Article

| Compound Name |

|---|

| 4-Chloro-N1,5-dimethylbenzene-1,2-diamine |

| 4-chloro-5-fluoro-1,2-phenylenediamine |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For a compound like 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, which possesses a chromophore due to its aromatic nature, UV detection is a common and effective method. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and other chromatographic conditions to achieve optimal separation from potential starting materials, by-products, and degradation products.

A typical HPLC method for the analysis of aromatic amines often employs a reversed-phase stationary phase, such as a C18 column. The polarity of the mobile phase is a critical parameter that is adjusted to control the retention and elution of the analyte. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to separate compounds with a range of polarities.

Detailed Research Findings:

While specific HPLC methods for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine are not extensively detailed in publicly available literature, methods for analogous aromatic amines can be adapted. For instance, the analysis of primary aromatic amines often utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer (like ammonium acetate (B1210297) or formate) and an organic modifier (such as acetonitrile or methanol). The pH of the mobile phase can also be adjusted to optimize the peak shape and retention of ionizable compounds like amines. In some cases, derivatization with agents like dansyl chloride or dabsyl chloride is performed to enhance the UV or fluorescence signal, especially for trace-level analysis. waters.comnih.gov

A representative HPLC method for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine could be developed based on these principles. The following table outlines a potential set of HPLC conditions.

Table 1: Representative HPLC Parameters for the Analysis of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes (Hypothetical) |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. scilit.com These benefits are particularly advantageous for the analysis of complex samples and for high-throughput screening.

The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. The reduced particle size of the stationary phase leads to a dramatic increase in efficiency, allowing for shorter column lengths and higher flow rates without sacrificing resolution.

Detailed Research Findings:

UPLC methods have been successfully applied to the analysis of a wide range of primary aromatic amines. lcms.cz These methods often employ C18 or other specialized stationary phases and are frequently coupled with mass spectrometry (MS) for definitive identification and quantification, especially at trace levels. The use of a mass spectrometer as a detector provides enhanced selectivity and sensitivity.

A UPLC method for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine would offer significant advantages in terms of speed and resolution. A potential UPLC method is outlined in the table below. The faster analysis time is a key benefit, increasing sample throughput.

Table 2: Representative UPLC Parameters for the Analysis of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm / Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

| Expected Retention Time | ~3.8 minutes (Hypothetical) |

Computational and Theoretical Investigations of 4 Chloro N1,5 Dimethylbenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic properties and the three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a hypothetical study on 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, DFT calculations would typically be employed to predict key molecular parameters. These parameters, while not available from specific studies on this compound, would theoretically include:

| Molecular Parameter | Theoretical Significance |

| Zero-point Energy | The lowest possible energy that a quantum mechanical system may have. It is the energy of its ground state. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule, indicating its polarity. |

| Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for determining the molecule's electronic transport properties and reactivity. |

No specific data for these parameters for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is available in the reviewed literature.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of functions used to build the molecular orbitals. Common basis sets range from minimal ones like STO-3G to more extensive ones like the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ). The selection of a basis set involves a trade-off between computational cost and accuracy. An evaluation of different basis sets would be necessary to determine the most suitable one for describing the electronic environment of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine accurately.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations could be used to study the conformational landscape and dynamic behavior of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine over time. These simulations would track the movements of the atoms in the molecule, providing insights into its flexibility, solvent interactions, and the stability of different conformers. Such information is vital for understanding how the molecule might interact with other molecules or biological targets. Currently, there are no published MD simulation studies specifically for this compound.

Analysis of Charge Distributions, Electrostatic Potential Surfaces, and Frontier Orbitals

Understanding the charge distribution within a molecule is key to predicting its reactivity. An analysis of the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Furthermore, the study of frontier molecular orbitals (HOMO and LUMO) is critical. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are linked to its ability to accept electrons. This analysis is fundamental for predicting how the molecule will behave in chemical reactions.

Computational Studies on Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions involving 4-Chloro-N1,5-dimethylbenzene-1,2-diamine. By modeling the reaction pathways, researchers can identify transition states and calculate the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies are invaluable for optimizing synthetic routes or understanding metabolic pathways.

Prediction of Spectroscopic Parameters via Theoretical Models for Comparative Analysis

Theoretical models can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, this would allow for a deeper understanding of its structural and electronic properties.

Chemical Reactivity and Mechanistic Studies of 4 Chloro N1,5 Dimethylbenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is governed by the cumulative electronic and steric effects of its four substituents: two N-methylamino groups, a methyl group, and a chloro group.

The N-methylamino (-NHCH₃) and methyl (-CH₃) groups are electron-donating and thus activating, directing incoming electrophiles to the ortho and para positions relative to themselves. chemistrytalk.org Conversely, the chloro (-Cl) group is deactivating due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because its lone pairs can donate electron density through resonance. chemistrytalk.orgyoutube.com

In this specific molecule, the available positions for substitution are C3 and C6. The directing effects can be summarized as follows:

Position C3: Is ortho to the -NHCH₃ group at C2 and meta to the -NHCH₃ at C1, the -Cl at C4, and the -CH₃ at C5.

Position C6: Is ortho to the -CH₃ group at C5 and the -NHCH₃ group at C1, and meta to the -NHCH₃ at C2 and the -Cl at C4.

Considering these influences, both C3 and C6 are activated. However, the C6 position is flanked by two substituents (a methyl and an N-methylamino group), which creates significant steric hindrance. The C3 position is only adjacent to one N-methylamino group. Therefore, electrophilic attack is predicted to preferentially occur at the C6 position, which is activated by three ortho/para-directing groups (-NHCH₃ at C1, -Cl at C4, and -CH₃ at C5), despite the steric hindrance. The stabilization of the arenium ion intermediate is a key factor; attack at C6 allows for the positive charge to be delocalized onto the nitrogen of the adjacent amine, which is a powerful stabilizing effect. libretexts.org Computational methods like RegioSQM, which calculate proton affinities to predict reactivity, could provide a more definitive prediction by modeling the energetic stability of the possible intermediates. rsc.orgnih.gov

Nucleophilic Reactivity and Amine-Based Transformations (e.g., Acylation, Alkylation)

The two N-methylamino groups of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine are nucleophilic centers capable of participating in reactions such as acylation and alkylation. The nucleophilicity of these amines is not identical due to their different electronic environments. The N1-methylamino group is positioned ortho to an electron-withdrawing chloro group, which reduces its electron density and therefore its nucleophilicity compared to the N2-methylamino group.

Acylation: In reactions with acylating agents like acid chlorides or anhydrides, the more nucleophilic N2-methylamino group is expected to react preferentially, especially under kinetically controlled conditions. This would lead to the mono-acylated product, N-(4-chloro-2-(methylamino)-5-methylphenyl)-N-methylacetamide. With an excess of the acylating agent or under more forcing conditions, di-acylation could occur.

Alkylation: Similarly, during alkylation with alkyl halides, the N2 position is the more likely site of initial reaction. However, the resulting secondary amine can be further alkylated, potentially leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if conditions permit. Selective mono-alkylation can often be challenging.

Oxidation Pathways and Derivatization Towards Quinone Analogues or Other Oxidized Species

o-Phenylenediamines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, oxidation can lead to the formation of quinone-diimine species. These are often highly reactive intermediates that can polymerize or participate in further reactions.

In the context of synthetic chemistry, controlled oxidation is more commonly employed as part of a cyclization reaction rather than for isolating the oxidized diamine itself. For instance, oxidative conditions are often used in the synthesis of benzimidazoles and quinoxalines from diamines and alcohols or aldehydes, where the diamine is oxidized in situ. mdpi.comorganic-chemistry.org Bioinspired ortho-quinone catalysts have been used to facilitate the oxidative synthesis of quinoxalines and benzimidazoles from primary amines using molecular oxygen as the terminal oxidant. organic-chemistry.org

Cyclization and Condensation Reactions for Heterocycle Synthesis

4-Chloro-N1,5-dimethylbenzene-1,2-diamine is a valuable building block for synthesizing fused heterocyclic compounds, owing to the adjacent placement of its two amine groups.

Benzimidazole (B57391) Formation Mechanisms and Optimization

The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation. semanticscholar.org The Phillips method, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid (or its derivative) under acidic conditions and heat, is a classic approach. encyclopedia.pub The mechanism involves the initial formation of an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.

Modern optimization strategies focus on milder conditions, improved yields, and greener processes. figshare.com

Catalysis: Various catalysts can promote the condensation. Ammonium chloride (NH₄Cl) is an effective and environmentally benign catalyst for the reaction between an o-phenylenediamine and an aldehyde. nih.gov Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to efficiently catalyze the selective synthesis of 2-substituted benzimidazoles from aldehydes at ambient conditions. mdpi.com

Reaction Conditions: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. figshare.com The use of green solvents like polyethylene (B3416737) glycol (PEG)-400 or even solvent-free conditions are also common optimization tactics. nih.gov

| Reactant | Catalyst/Conditions | Solvent | Yield | Reference |

| Aldehyd | NH₄Cl, Room Temp | CHCl₃ | 92% | nih.gov |

| Aldehyde | Au/TiO₂, Ambient Temp | CHCl₃:MeOH | 80-98% | mdpi.com |

| DMF | Butanoic Acid, Microwave | - | Good-Excellent | figshare.com |

| Carboxylic Acid | Borane-THF | THF | Good | researchgate.net |

| This table represents typical conditions and yields for the synthesis of benzimidazoles from generic o-phenylenediamines, which are applicable to the target compound. |

Quinoxaline (B1680401) Synthesis Pathways and Conditions

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil). nih.gov This reaction is often catalyzed by acid and can be performed under various conditions. researchgate.net

Recent research has focused on developing more efficient and environmentally friendly protocols. nih.gov

Catalysts: A range of heterogeneous and recyclable catalysts have been employed. These include polymer-supported sulphanilic acid, researchgate.net mesoporous mixed metal oxides like ZrO₂/MxOy on MCM-41, chim.it and alumina-supported heteropolyoxometalates. nih.gov These catalysts often allow the reaction to proceed under mild conditions, such as at room temperature, with high yields. nih.gov

Solvents: While traditional syntheses might use refluxing ethanol (B145695) or acetic acid, many modern methods utilize greener solvents like water or toluene (B28343) at room temperature. chim.itnih.gov

| 1,2-Dicarbonyl Compound | Catalyst | Solvent | Temperature | Yield | Reference |

| Benzil | Alumina-Supported MoVP | Toluene | Room Temp | Excellent | nih.gov |

| Various diketones | ZrO₂/MxOy-MCM-41 | - | - | High | chim.it |

| Various diketones | Polymer-supported sulphanilic acid | Ethanol | Room Temp | Excellent | researchgate.net |

| α-Bromoketones | HClO₄·SiO₂ | - | Room Temp | Excellent | chim.it |

| This table shows representative pathways for quinoxaline synthesis from generic o-phenylenediamines, which are directly applicable to the target compound. |

Benzodiazepine (B76468) Synthesis Methodologies and Catalysis

1,5-Benzodiazepines are typically synthesized through the condensation of an o-phenylenediamine with two equivalents of a ketone or one equivalent of a β-dicarbonyl compound or α,β-unsaturated ketone. ijtsrd.comnih.gov The reaction is generally acid-catalyzed. nih.gov

A variety of catalytic systems have been developed to improve the efficiency and selectivity of this transformation.

Catalysts: Lewis acids and solid acid catalysts are frequently used. Examples include gallium(III) triflate, ijtsrd.com iodine in PEG-400, nih.gov and heterogeneous catalysts like H-MCM-22, nih.gov silica-alumina, chemrevlett.com and ferrocene-supported activated carbon. nih.gov These catalysts facilitate the reaction under mild or solvent-free conditions, often with high yields and the potential for catalyst recycling. nih.govnih.govchemrevlett.com

Methodologies: Solvent-free methods, where the reactants are mixed with a solid catalyst and heated, are common. ijtsrd.comnih.gov One-pot, three-component reactions involving an o-phenylenediamine, a ketone (or dimedone), and an aldehyde have also been developed, offering a straightforward route to complex benzodiazepine structures. researchgate.net

| Carbonyl Reactant(s) | Catalyst | Conditions | Yield | Reference |

| Ketones | H-MCM-22 | Acetonitrile (B52724), Room Temp | Good-Excellent | nih.gov |

| Chalcone | SiO₂-Al₂O₃ | Ethanol, 80°C | 83-92% | chemrevlett.com |

| Ketones | Ferrocene/Activated Carbon | Solvent-free, 90°C | 90% | nih.gov |

| Acetophenones | I₂ / PEG-400 | Room Temp | 68-88% | nih.gov |

| This table summarizes various reported methods for 1,5-benzodiazepine synthesis from generic o-phenylenediamines, which can be applied to the target compound. |

Coordination Chemistry: Ligand Interactions with Metal Centers and Complex Formation

The coordination chemistry of substituted o-phenylenediamines is a rich and diverse field, driven by the versatile binding modes and the electronic and steric tunability of these ligands. While specific research on the coordination complexes of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is not extensively documented in publicly available literature, its behavior can be inferred from studies on related N,N-dimethyl-o-phenylenediamines and other substituted o-phenylenediamine ligands. These analogues provide a strong foundation for understanding the chelation behavior, the influence of its unique substituents, and its potential role in constructing complex supramolecular architectures.

Chelation Behavior as a Bidentate Ligand

4-Chloro-N1,5-dimethylbenzene-1,2-diamine is expected to primarily function as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amine groups to form a stable five-membered chelate ring. This bidentate coordination is a common feature of o-phenylenediamine derivatives when reacting with various metal ions jocpr.comnih.govnih.gov.

The presence of two nitrogen donor atoms in a 1,2-position on the benzene ring facilitates the formation of a chelating ring, which is entropically favored over monodentate coordination. The N,N-dimethyl substitution on one of the amine groups does not preclude this bidentate behavior. However, the steric bulk introduced by the two methyl groups on one nitrogen atom can influence the stability and geometry of the resulting metal complex.

In complexes of the related o-phenylenediamine, the ligand has been shown to act as a bidentate donor, forming stable complexes with transition metals like nickel(II) and copper(II) jocpr.comnih.gov. For instance, in the complex [Ni(OPD)2(H2O)2]2+, two o-phenylenediamine (OPD) ligands coordinate to the nickel(II) center in a bidentate fashion nih.gov. Similarly, mixed ligand complexes of copper(II) with dimethylglyoxime (B607122) and o-phenylenediamine also demonstrate the bidentate nature of the o-phenylenediamine ligand jocpr.com.

It is important to note that while bidentate chelation is the most probable coordination mode, monodentate coordination through the less sterically hindered primary amine nitrogen is also a possibility, especially in the presence of competing ligands or under specific reaction conditions. The formation of a cadmium(II) complex with four o-phenylenediamine ligands, where two are chelating and two are monodentate, highlights this possibility nih.gov.

Influence of Substituents on Ligand Properties and Coordination Geometry

The coordinating properties and the resulting geometry of metal complexes are significantly influenced by the electronic and steric effects of the substituents on the ligand nih.govacs.orgresearchgate.netnih.govdoaj.org. In the case of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, both the chloro and the N,N-dimethyl groups play crucial roles.

Electronic Effects:

Chloro Group: The chloro substituent at the 4-position is an electron-withdrawing group. This will decrease the electron density on the benzene ring and, consequently, on the nitrogen donor atoms. A lower electron density on the nitrogen atoms can weaken the ligand-to-metal bond, potentially affecting the stability of the resulting complex.

N,N-Dimethyl Group: The two methyl groups on one of the amine nitrogens are electron-donating groups. This will increase the electron density on that specific nitrogen atom, enhancing its donor capability. However, this effect is localized to one of the two potential donor sites.

The opposing electronic effects of the chloro and dimethyl groups create an interesting electronic asymmetry in the ligand. This could lead to differential bond lengths between the metal and the two nitrogen atoms in a chelated complex.

Steric Effects:

N,N-Dimethyl Group: The two methyl groups on the N1 nitrogen introduce significant steric hindrance around this donor atom. This steric bulk can influence the coordination geometry adopted by the metal complex. For instance, it may favor the formation of complexes with specific stereochemistries to minimize steric clashes. The steric demand of bulky substituents is known to inhibit the formation of certain complex geometries or reduce the lifetime of active catalysts in some systems nih.gov.

The interplay of these electronic and steric factors will ultimately determine the coordination number and geometry of the metal center. Depending on the metal ion, its preferred coordination geometry, and the reaction conditions, complexes with various geometries such as square-planar, tetrahedral, or octahedral can be anticipated jocpr.com.

| Substituent | Position | Electronic Effect | Steric Effect |

| Chloro | 4 | Electron-withdrawing | Minimal |

| N,N-Dimethyl | 1 | Electron-donating | High |

Role in the Formation of Supramolecular Architectures

Substituted diamine ligands are valuable building blocks in the construction of supramolecular architectures, such as coordination polymers and discrete metal-organic cages nih.gov. The ability of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine to act as a bridging ligand or to participate in hydrogen bonding and other non-covalent interactions makes it a potential candidate for forming such extended structures.

While direct evidence for the involvement of this specific compound in supramolecular chemistry is lacking, studies on related N,N-dimethyl-phenylenediammonium compounds have shown their ability to form organic-inorganic hybrid structures with extended networks through hydrogen bonding and other intermolecular forces researchgate.netnsf.gov. For example, N,N-dimethyl-phenylenediammonium (DMPDA) has been shown to form triiodide and polyiodobismuthate structures where supramolecular assemblies are stabilized by (N)H···I and (N)H···O hydrogen bonds, as well as I···I interactions researchgate.netnsf.gov.

The formation of supramolecular structures is a key area of research in coordination chemistry, with potential applications in materials science, catalysis, and gas storage. The unique substitution pattern of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine makes it an intriguing ligand for the exploration of new supramolecular systems.

Applications of 4 Chloro N1,5 Dimethylbenzene 1,2 Diamine As a Building Block in Organic Synthesis and Materials Science

Strategic Intermediate in the Construction of Complex Organic Molecules

The chemical structure of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine makes it a valuable intermediate in multi-step syntheses. Organic chemists utilize such ortho-phenylenediamines as foundational components for assembling more intricate molecules. The vicinal diamine functionality is a precursor for forming various heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The chloro and methyl substituents on the aromatic ring also allow for further modifications, enabling the fine-tuning of the steric and electronic properties of the final products. Its utility as a starting material is recognized in the synthesis of more complex molecules where its specific substitution pattern is required.

Derivatization for the Generation of Novel Functional Molecular Architectures

The reactivity of the two amino groups in 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is central to its role in creating novel molecular architectures. The primary amine (-NH2) and the tertiary amine (-N(CH3)2) exhibit different nucleophilic characteristics, allowing for selective reactions. The primary amine can readily undergo condensation reactions with carbonyl compounds, acylation, and alkylation. For instance, Schiff base formation with aldehydes and ketones creates new imine-containing structures, which can serve as ligands for metal complexes or as intermediates for further transformations. nih.gov These derivatization pathways are crucial for generating molecules with specific electronic, optical, or biological functions.

Precursor for Advanced Heterocyclic Scaffolds with Tunable Chemical Properties

A primary application of ortho-phenylenediamines, including 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, is in the synthesis of nitrogen-containing heterocyclic compounds. mtieat.org These scaffolds are of immense interest due to their prevalence in biologically active molecules and functional materials.

Benzimidazoles: The reaction of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is a direct route to substituted benzimidazoles. For example, its reaction can yield 5-chloro-1,2-dimethylbenzimidazole. molbase.com The general synthesis of benzimidazoles often involves the cyclocondensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. nih.govresearchgate.net This reaction forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. The resulting chloro- and methyl-substituted benzimidazole (B57391) framework can be further functionalized to tune its properties. nih.gov

Quinoxalines: Quinoxalines, which contain a pyrazine (B50134) ring fused to a benzene ring, are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl). sapub.orgnih.govacgpubs.org This is a widely used and efficient method for creating the quinoxaline (B1680401) core. sapub.org The substituents on the diamine and the dicarbonyl compound determine the final substitution pattern of the quinoxaline, allowing for the creation of a large library of derivatives with tunable electronic and photophysical properties. mtieat.orgnih.gov These derivatives have applications as pharmaceuticals, dyes, and organic semiconductors. acgpubs.orgnih.gov

The table below illustrates the synthesis of key heterocyclic scaffolds from ortho-phenylenediamine precursors.

| Precursor | Reagent | Heterocyclic Product | Key Features |

| 4-Chloro-N1,5-dimethylbenzene-1,2-diamine | Carboxylic Acid / Aldehyde | 5-Chloro-1,2-dimethylbenzimidazole | Core of various bioactive compounds. molbase.comnih.gov |

| Ortho-phenylenediamine derivative | 1,2-Dicarbonyl Compound | Substituted Quinoxaline | Important in pharmaceuticals and materials science. mtieat.orgsapub.org |

| Ortho-phenylenediamine derivative | Thiophenol / Paraformaldehyde | N-thiomethyl Benzimidazole | A multicomponent assembly leading to complex benzimidazoles. nih.gov |

Role in the Design and Synthesis of Coordination Complexes for Specific Chemical Functions

The nitrogen atoms of the diamine groups in 4-Chloro-N1,5-dimethylbenzene-1,2-diamine and its derivatives can act as ligands, binding to metal ions to form coordination complexes. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photoluminescent properties.

For example, related ortho-phenylenediamines like 4,5-dimethyl-1,2-phenylenediamine are used to synthesize complexes with transition metals such as nickel(II) and copper(II). researchgate.net These complexes can catalyze specific organic reactions or serve as models for understanding biological systems. Similarly, heterocyclic derivatives like quinoxalines can act as ligands. Quinoxaline-based metal-free organic sensitizers have been designed and synthesized for use in dye-sensitized solar cells (DSSCs), demonstrating their potential in optoelectronic devices. mtieat.org Ligands derived from similar aromatic amines have been used to create photoluminescent lanthanide(III) complexes, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the metal ion, resulting in characteristic luminescence. researchgate.net

Potential as a Monomer or Modifying Agent in Polymer Chemistry and Functional Material Development

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While direct polymerization of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine is less common, its derivatives are highly valuable. For instance, the heterocyclic scaffolds synthesized from this diamine, such as benzimidazoles and quinoxalines, can be incorporated into polymer backbones to enhance thermal stability, chemical resistance, and electronic properties.

Quinoxaline-containing polymers are known for their use as organic semiconductors, highlighting their potential in electronics. acgpubs.org Furthermore, related aromatic diamines are used as dye intermediates and as agents in rubber processing. nih.govcymitquimica.com The ability to create functional architectures from 4-Chloro-N1,5-dimethylbenzene-1,2-diamine suggests its potential as a modifying agent to impart specific properties, such as charge transport or light absorption, to functional materials.

Future Research Directions and Unexplored Avenues for 4 Chloro N1,5 Dimethylbenzene 1,2 Diamine

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency

Future research should prioritize the development of green and efficient synthetic methodologies for 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, moving beyond traditional multi-step processes that often involve harsh conditions and generate significant waste. The classical approach, typically involving nitration followed by reduction nih.gov, suffers from poor atom economy.

Promising research avenues include the application of modern catalytic systems. For instance, rhodium-catalyzed C-H amination has emerged as a powerful technique for the direct formation of C-N bonds, potentially allowing for the synthesis of vicinal diamines from simpler precursors with high chemo- and diastereoselectivity. nih.govresearchgate.net Adapting this methodology could provide a more direct and atom-economical route to the target molecule. Another area of exploration is the use of multicomponent polymerizations where aromatic diamines are used as key monomers, suggesting that similar principles could be applied to develop one-pot syntheses of the diamine itself. rsc.org

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Catalytic C-H Amination | High atom economy, direct functionalization, potential for stereocontrol. researchgate.net | Developing a catalyst system with high regioselectivity for the specific substitution pattern. |

| Directed ortho-Metalation (DoM) | High regioselectivity guided by existing functional groups. | Requires multi-step process including protection/deprotection and lithiation steps. |

| Multicomponent Reactions | High efficiency, convergence, and complexity generation in a single step. rsc.org | Designing a reaction that selectively assembles the required fragments into the final structure. |

| Classical Reduction | Established and well-understood chemistry. nih.gov | Poor atom economy, use of stoichiometric and often hazardous reagents (e.g., strong acids, metal reductants). |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-empirical tool for predicting the behavior of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine before engaging in extensive lab work. DFT calculations can elucidate the molecule's fundamental properties, including its electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential map. nih.gov These insights are crucial for understanding its reactivity.

Future computational studies could focus on modeling reaction mechanisms involving this diamine, predicting the most likely pathways and transition states for various transformations. Such models can help optimize reaction conditions for higher yields and selectivity. researchgate.net Furthermore, computational screening can predict key physical properties of derivatives, such as their absorption spectra and nonlinear optical properties, guiding the synthesis of new materials. nih.gov The relationship between the chemical shift and the acidity constant (pKa) of substituted aromatic diamines has been successfully correlated using computational methods, providing a way to evaluate monomer reactivity for polymerization processes. mdpi.com

Table 2: Potential Applications of Computational Modeling

| Computational Method | Target Property/Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectral properties (UV-vis). nih.govresearchgate.net | Predictive understanding of reactivity, color, and electronic transitions. |

| Quantitative Structure-Property Relationship (QSPR) | Polymer properties (e.g., solubility, thermal stability). | Models to predict material characteristics based on monomer structure. |

| Molecular Dynamics (MD) Simulations | Self-assembly behavior, polymer chain conformation. | Insight into the morphology and bulk properties of derived materials. |

| pKa Prediction | Amine group basicity and reactivity. mdpi.com | Guidance on catalytic activity and suitability for polymerization reactions. |

Exploration of Unconventional Chemical Transformations and Novel Reactivity Patterns

The unique electronic asymmetry of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine, arising from its distinct substituents, could be exploited to explore unconventional chemical transformations. The differential reactivity of the two amino groups—one primary, one secondary—and the influence of the chloro and methyl groups can lead to novel chemical behaviors not seen in more symmetric diamines.

One area of interest is in condensation reactions. While reactions of phenylenediamines with dicarbonyl compounds are common for forming heterocycles researchgate.net, the specific substitution pattern of the target molecule could lead to unusual products or regioselective outcomes. For example, unusual condensation products have been observed when reacting 4,5-dimethyl-1,2-phenylenediamine in the presence of metal complexes, suggesting that metal-templated reactions could unlock new reactivity. researchgate.net Another avenue is the use of the diamine in cycloaddition reactions to create functionalized materials, such as fullerene-diamine adducts for advanced material science applications.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To accelerate research and enable potential scale-up, the synthesis of 4-Chloro-N1,5-dimethylbenzene-1,2-diamine and its derivatives should be integrated into modern automation platforms. Flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates (like diazonium salts, which can be formed from diamines), and precise control over reaction parameters. nih.govresearchgate.net This can lead to higher yields, better purity, and the ability to perform reactions under conditions that are inaccessible in batch reactors.

Furthermore, fully automated synthesis platforms, which often use pre-packaged reagent cartridges, can dramatically accelerate the creation and purification of derivative libraries. synplechem.comsigmaaldrich.com By developing a robust synthesis for the core 4-Chloro-N1,5-dimethylbenzene-1,2-diamine structure, researchers could then use an automated synthesizer to rapidly couple it with a wide array of building blocks, facilitating high-throughput screening for materials science applications. youtube.comchapmangroup.org

Table 3: Advantages of Integrating Modern Synthesis Technologies

| Technology | Key Advantage | Application to Target Compound |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.govresearchgate.net | Safer handling of energetic intermediates; rapid optimization of reaction conditions. |

| Automated Synthesis | High-throughput screening, rapid library generation. synplechem.comsigmaaldrich.com | Efficient creation of a diverse set of derivatives for material property evaluation. |

| Robotic Liquid Handlers | Miniaturization, parallel experimentation. | Cost-effective screening of reaction conditions using minimal material. |

Designing Derivatives for Targeted Chemical Applications and Advanced Material Science